![molecular formula C15H11N3O4S B3371976 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 853725-39-0](/img/structure/B3371976.png)
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Overview
Description
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, commonly known as NBD-SA, is a fluorescent probe that has been extensively used in scientific research for the detection of reactive oxygen species (ROS) in cells and tissues. This compound is a member of the benzodiazole family, which is known for its diverse biological activities. The synthesis, mechanism of action, and physiological effects of NBD-SA have been extensively studied, making it a valuable tool for researchers in various fields.
Scientific Research Applications
- Nitrobenzodiazole derivatives have demonstrated antibacterial activity against various pathogens. Researchers have investigated their potential as novel antibiotics due to their ability to inhibit bacterial growth .
- Nitrobenzodiazoles exhibit antitumor effects by interfering with cancer cell proliferation. Researchers have explored their use in cancer therapy, particularly against solid tumors .
- Nitrobenzodiazole derivatives possess intrinsic fluorescence properties. Scientists have utilized them as fluorescent probes for cellular imaging and tracking specific biomolecules .
- 2,2’,2"-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a derivative of nitrobenzodiazole, serves as an electron transport layer material in optoelectronic devices .
- Nitrobenzodiazoles can act as ligands in the formation of MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery .
Antibacterial and Antimicrobial Properties
Antitumor Activity
Fluorescent Probes and Imaging Agents
Electron Transport Layer in Optoelectronic Devices
Metal-Organic Framework (MOF) Ligands
Host Material for Light Emitting Systems
properties
IUPAC Name |
2-(5-nitro-1-phenylbenzimidazol-2-yl)sulfanylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(20)9-23-15-16-12-8-11(18(21)22)6-7-13(12)17(15)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURIMHZIXZOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.